molecular formula C26H22N4O2S2 B11498570 6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1-(2-phenylethyl)pyrimidin-4(1H)-one

6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1-(2-phenylethyl)pyrimidin-4(1H)-one

Cat. No.: B11498570
M. Wt: 486.6 g/mol
InChI Key: ZCELRJCBDRWYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of phenothiazine and dihydropyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine derivatives with dihydropyrimidinone precursors under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines .

Scientific Research Applications

6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}BENZOIC ACID: Shares the phenothiazine moiety but differs in the rest of the structure.

    1-ALLYL-6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-4(1H)-PYRIMIDINONE: Similar core structure but with different substituents.

Uniqueness

6-AMINO-2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N4O2S2

Molecular Weight

486.6 g/mol

IUPAC Name

6-amino-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1-(2-phenylethyl)pyrimidin-4-one

InChI

InChI=1S/C26H22N4O2S2/c27-23-16-24(31)28-26(29(23)15-14-18-8-2-1-3-9-18)33-17-25(32)30-19-10-4-6-12-21(19)34-22-13-7-5-11-20(22)30/h1-13,16H,14-15,17,27H2

InChI Key

ZCELRJCBDRWYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=O)N=C2SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.